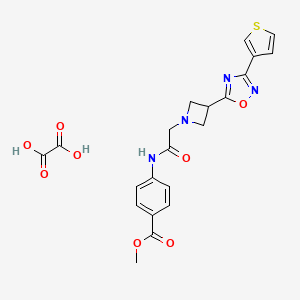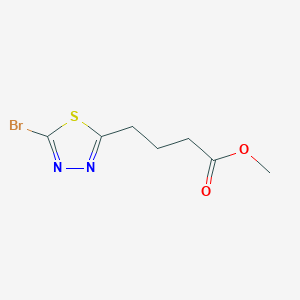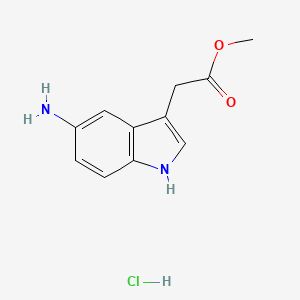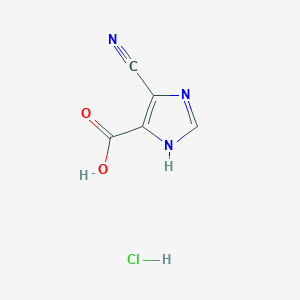![molecular formula C14H17F2N3O B2588007 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2200001-35-8](/img/structure/B2588007.png)
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular formula of this compound is C14H17F2N3O. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 281.307. Other specific physical and chemical properties are not available in the search results.科学的研究の応用
Heterocyclic Chemistry and Biological Activity
The synthesis and exploration of pyrazolo[1,5-a]pyrimidine derivatives have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Studies have focused on developing novel synthetic routes and evaluating the antimicrobial, anticancer, and anti-inflammatory properties of these compounds.
One study outlined the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through microwave irradiative cyclocondensation, revealing their promising insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020). Another research effort demonstrated the creation of heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. This work highlighted the significant antibacterial activity of these novel compounds (Azab, Youssef, & El-Bordany, 2013).
Structural Analysis and Molecular Interactions
The structural characteristics and molecular interactions of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For instance, the hydrogen-bonded chain of rings in certain derivatives and their framework structures in monohydrate form were detailed, showcasing the importance of hydrogen bonding in dictating the molecular architecture (Portilla et al., 2006).
Synthesis and SAR Studies
The synthesis of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective COX-2 inhibitors was described, illustrating the modification of pyrimidine substituents to optimize activity. This research underscores the therapeutic potential of these compounds in inflammation-related conditions (Almansa et al., 2001). Additionally, the development of pyrazolo[1,5-a]pyrimidine derivatives as angiotensin II receptor antagonists highlighted their significant in vitro and oral antihypertensive activities, further emphasizing the versatility of this scaffold in drug development (Shiota et al., 1999).
Antiviral and Analgesic Activities
Investigations into the antiviral and analgesic activities of pyrazolo[1,5-a]pyrimidine derivatives revealed their potential against influenza and Coxsackie viruses. This study demonstrates the broad spectrum of biological activities that these compounds can exhibit, offering insights into their use as antiviral agents (Elkina et al., 2020).
将来の方向性
Pyrimidines, including this compound, have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodologies and tunable photophysical properties . Future research could focus on developing new pyrimidines as anti-inflammatory agents and exploring their potential as fluorophores .
特性
IUPAC Name |
7-(4,4-difluorocyclohexyl)oxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-9-8-13(19-12(17-9)7-10(2)18-19)20-11-3-5-14(15,16)6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSUJRVNOHQDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OC3CCC(CC3)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)

![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2587937.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2587939.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587941.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate](/img/structure/B2587942.png)


![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587945.png)
![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B2587946.png)
